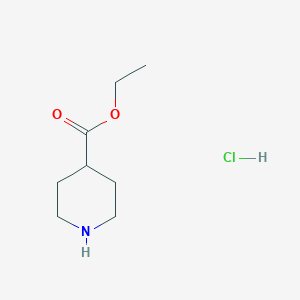

Ethyl piperidine-4-carboxylate hydrochloride

Beschreibung

Ethyl piperidine-4-carboxylate hydrochloride (CAS: 24252-37-7) is a piperidine derivative featuring an ethyl ester group at the 4-position of the piperidine ring and a hydrochloride salt. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of allosteric modulators and bioactive molecules. For example, it has been employed in the synthesis of V-0219, a glucagon-like peptide-1 receptor positive allosteric modulator . Its structural flexibility allows for functionalization at the piperidine nitrogen or ester group, making it valuable in medicinal chemistry .

Eigenschaften

IUPAC Name |

ethyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZAKTXWTXRXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594398 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-76-8 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Esterification of Isonipecotic Acid

The most widely documented method involves the esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of thionyl chloride (SOCl₂). In this reaction, SOCl₂ acts as both a catalyst and dehydrating agent, facilitating the conversion of the carboxylic acid group to the ethyl ester .

Procedure :

-

Reaction Setup : Isonipecotic acid (1.29 g, 10.0 mmol) is dissolved in absolute ethanol (50 mL) and cooled to 0°C.

-

Reagent Addition : Thionyl chloride (2.91 mL, 40.0 mmol) is added dropwise under vigorous stirring to prevent localized overheating.

-

Reflux : The mixture is refluxed for 48 hours, during which the esterification proceeds to completion.

-

Workup : The solvent is removed under reduced pressure, and the crude product is dissolved in ethyl acetate. Washing with 10% NaOH removes residual acids, followed by drying over anhydrous Na₂SO₄ and concentration to yield ethyl piperidine-4-carboxylate as a clear oil .

Yield : 94% (1.48 g).

Analytical Data :

-

¹H NMR (CDCl₃) : δ 4.12 (q, 2H, OCH₂CH₃), 3.07–1.59 (m, 7H, piperidine protons), 1.24 (t, 3H, OCH₂CH₃) .

-

Purity : >95% by TLC.

Hydrochloride Salt Formation :

The free base is treated with concentrated hydrochloric acid in a polar solvent (e.g., ethanol or diethyl ether). The hydrochloride salt precipitates as a white solid, which is recrystallized for purity .

| Property | Value | Source |

|---|---|---|

| Melting Point | 140–142°C | |

| Molecular Weight | 193.67 g/mol | |

| Boiling Point | 254°C at 760 mmHg |

Cyclization via Sodium Hydride-Mediated Reaction

An alternative route involves cyclization of N-substituted diethanolamine diphenyl sulfonate derivatives with active methylene compounds (e.g., methyl acetoacetate). This method, patented for substituted piperidine derivatives, avoids catalytic hydrogenation .

Procedure :

-

Base Activation : Sodium hydride (1.32 g, 0.044 mol) is suspended in anhydrous tetrahydrofuran (THF). Methyl acetoacetate (6.87 g, 0.053 mol) is added to form the sodium enolate.

-

Cyclization : N-Benzenesulfonyl diethanolamine diphenyl sulfonate (10.5 g, 0.020 mol) is introduced, and the mixture is refluxed for 12 hours.

-

Isolation : The product is extracted with ethyl acetate, dried, and purified via silica gel chromatography to yield N-benzenesulfonyl-4-acetyl-4-piperidine ethyl carboxylate .

Yield : 75% (5.08 g).

Analytical Data :

Hydrochloride Conversion :

The sulfonyl-protected intermediate is treated with HBr in acetic acid to remove the protecting group, followed by neutralization with HCl to yield the hydrochloride salt .

Oxidation-Reduction Sequential Strategy

A patent-pending method for structurally analogous compounds involves oxidation of 4-picoline-2-carboxylate derivatives followed by reduction. Although developed for 4-methylpiperidine-2-carboxylate, this approach highlights adaptable strategies .

Key Steps :

-

Oxidation : 4-Picoline-2-carboxylic acid ethyl ester is treated with phospho-molybdic acid and hydrogen peroxide to form the N-oxide.

-

Reduction : The N-oxide undergoes catalytic hydrogenation with 10% palladium on carbon (Pd/C) and ammonium formate in methanol to yield the piperidine derivative .

Yield : 78% after recrystallization .

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Piperidine-4-carboxylic acid or its derivatives.

Reduction: Ethyl piperidine-4-carbinol or similar reduced compounds.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Conditions

| Method | Conditions | Yield |

|---|---|---|

| Esterification | Reflux with HCl | High |

| Continuous Flow | Optimized temperature control | Enhanced yield |

Organic Synthesis

Ethyl piperidine-4-carboxylate hydrochloride serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in creating various substituted piperidine derivatives through nucleophilic substitution reactions.

Research indicates potential biological activities of this compound, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.

- Antiviral Activity : Investigations are ongoing into its efficacy against viral infections, suggesting it may interfere with viral replication mechanisms .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored as a precursor for pharmaceutical development. Its structural features make it a candidate for synthesizing drugs targeting central nervous system disorders and other therapeutic areas due to its ability to cross the blood-brain barrier .

Table 2: Potential Drug Targets

| Target Condition | Proposed Mechanism of Action |

|---|---|

| Neurological Disorders | Modulation of neurotransmitter systems |

| Antimicrobial Infections | Disruption of bacterial cell walls |

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals and as a building block for various chemical processes. Its versatility allows for modifications that can lead to the development of new materials and compounds with specific functionalities .

Case Study: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine ring could enhance efficacy, providing insights into structure-activity relationships.

Case Study: Pharmaceutical Development

Research involving this compound as a precursor in synthesizing analgesics revealed promising results in preclinical trials. The derivatives exhibited pain-relieving properties comparable to established medications, warranting further investigation into their clinical applications.

Wirkmechanismus

The mechanism of action of ethyl piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ethyl piperidine-4-carboxylate hydrochloride belongs to a family of piperidine carboxylate derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Ethyl 4-Methylpiperidine-4-Carboxylate Hydrochloride (CAS 225240-71-1)

- Structural Difference : A methyl group replaces the hydrogen at the 4-position of the piperidine ring.

- The hydrochloride salt ensures solubility in polar solvents.

- Applications : Used in drug discovery for its steric bulk, which may influence receptor binding kinetics .

Mthis compound (CAS 7462-86-4)

- Structural Difference : Methyl ester instead of ethyl ester.

- Properties : Lower molecular weight (179.22 g/mol vs. 207.66 g/mol for the ethyl analog) and slightly higher melting point due to reduced steric hindrance in crystallization .

- Applications : Preferred in syntheses requiring smaller ester groups to minimize steric interference .

Ethyl 4-Piperidone-3-Carboxylate Hydrochloride (CAS 4644-61-5)

- Structural Difference : A ketone group at the 3-position introduces electrophilic reactivity.

- Properties: Melting point of 172–175°C, higher than the non-ketonized analog due to increased polarity .

- Applications : Serves as a precursor for heterocyclic expansions via nucleophilic attacks on the ketone .

Ethyl 1-Methylpiperidine-4-Carboxylate (CAS 22766-68-3)

- Structural Difference : Methyl group on the piperidine nitrogen.

- Properties : Reduced basicity of the nitrogen due to steric and electronic effects, altering solubility and reactivity in acidic conditions .

- Applications : Useful in designing quaternary ammonium derivatives for ionic liquid formulations .

Data Table: Key Parameters of this compound and Analogs

Biologische Aktivität

Ethyl piperidine-4-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to modulate several biochemical pathways, making it a candidate for therapeutic applications in areas such as oncology, neurology, and inflammation.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, one study reported that certain derivatives displayed moderate activity against renal cancer cells, with IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | Renal Cancer | 15 | Induces apoptosis |

| Derivative B | Hypopharyngeal Tumor | 10 | Inhibits cell cycle progression |

2. Anti-Inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in various models. The compound has been shown to modulate cytokine production and influence immune responses, suggesting potential therapeutic strategies for diseases characterized by chronic inflammation.

3. Neurological Applications

Piperidine derivatives often exhibit interactions with neurotransmitter receptors. This compound has been studied for its effects on neuronal function, showing potential relevance in conditions like Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmission could lead to novel treatments for neurodegenerative disorders.

4. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that the compound exhibits activity against various bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Receptor Binding: The piperidine ring facilitates binding to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Apoptosis Induction: Certain derivatives have shown the ability to trigger programmed cell death in malignant cells.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound derivatives against breast cancer cells demonstrated significant cytotoxicity compared to standard chemotherapeutics. The results highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neurological Effects

In a preclinical trial assessing the neuroprotective effects of this compound in a mouse model of Alzheimer's disease, the compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for Ethyl piperidine-4-carboxylate hydrochloride, and what intermediates are critical in its preparation?

this compound is synthesized via alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with reagents like 1-bromo-2-chloroethane in the presence of an organic base (e.g., LDA or sodium carbonate). Key intermediates include ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which undergoes cyclization or further functionalization. Reaction monitoring via HPLC and optimization of solvent systems (e.g., IPAc, THF) are critical .

Q. Which analytical methods are routinely used to confirm the purity and structure of this compound?

- HPLC : Purity assessment (e.g., 99.81% AUC in ) and reaction completion tracking.

- NMR Spectroscopy : Structural confirmation (e.g., ¹H/¹³C NMR in for piperidine ring protons and ester carbonyl signals).

- HRMS : Molecular ion validation (e.g., [M+H]+ m/z 316.1019 for a sulfonyl derivative in ).

- Melting Point : Physical consistency checks (e.g., mp 172–175°C in ) .

Q. How should researchers handle regulatory and safety considerations for this compound?

this compound (synonym: Meperidine hydrochloride) is a Schedule II opioid in the U.S., requiring DEA licensing for possession. Labs must adhere to strict inventory controls, secure storage (-20°C), and disposal protocols per 21 CFR §1301.72. Safety data sheets (SDS) emphasize avoiding bodily exposure and using PPE .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of piperidine-based intermediates?

Chiral resolution techniques include:

- Asymmetric Catalysis : Use of chiral auxiliaries or catalysts (e.g., propargylamine in for stereoselective alkylation).

- Chromatographic Separation : Chiral HPLC columns or SFC for isolating enantiomers.

- Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) .

Q. What strategies resolve low yields in the alkylation of ethyl isonipecotate?

Common issues and solutions:

- Base Selection : Replace inorganic bases (e.g., K₂CO₃) with organic bases (e.g., DIPEA) to minimize side reactions.

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.

- Temperature Control : Stepwise cooling (e.g., 0–5°C in ) prevents exothermic degradation .

Q. How do structural modifications of the piperidine ring influence biological activity in related compounds?

- Sulfonyl Groups : Enhance metabolic stability (e.g., 4-(4-fluorophenylsulfonyl) derivatives in ).

- Ester Hydrolysis : Prodrug activation (e.g., ethyl ester cleavage to carboxylic acid in vivo).

- N-Substituents : Bulky groups (e.g., benzyl) modulate receptor binding affinity .

Methodological Notes

- Scale-Up Challenges : Pilot-scale reactions require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- In Vitro Studies : Use HepG2 or primary hepatocytes for metabolic stability assays, monitoring ester hydrolysis via LC-MS .

- Contradictions : Discrepancies in reported melting points (e.g., 172–175°C vs. 181–184°C in ) may arise from polymorphic forms or hydrate formation, necessitating DSC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.